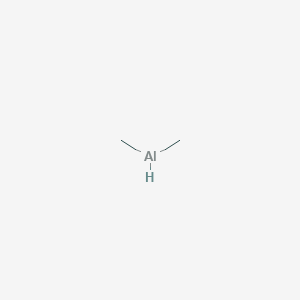
Dimethylalumanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylalumanyl, also known as dimethylaluminium chloride, is an organoaluminium compound with the chemical formula ((CH_3)_2AlCl). It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethylalumanyl is typically synthesized through the reaction of aluminium trichloride with dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen in the air. The general reaction is as follows: [ \text{AlCl}_3 + 2 \text{CH}_3\text{MgCl} \rightarrow (CH_3)_2\text{AlCl} + \text{MgCl}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with more controlled conditions to ensure purity and yield. The process involves the use of specialized equipment to handle the pyrophoric nature of the compound and to prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethylalumanyl undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and methane.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in substitution reactions where the chlorine atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Typically requires an oxygen source and is carried out under controlled conditions to prevent explosive reactions.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Commonly uses halogenated compounds as reagents.
Major Products:
Oxidation: Aluminium oxide and methane.
Reduction: Various reduced organic compounds.
Substitution: Substituted organoaluminium compounds.
Applications De Recherche Scientifique
Dimethylalumanyl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug synthesis and delivery.
Industry: Utilized in the production of high-performance materials and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of dimethylalumanyl involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The compound’s reactivity is primarily due to the presence of the aluminium atom, which has a high affinity for electron-rich species. This property makes it an effective catalyst in many organic reactions .
Comparaison Avec Des Composés Similaires
- Diethylaluminium chloride
- Trimethylaluminium
- Triethylaluminium
Dimethylalumanyl’s unique properties make it a valuable compound in both research and industrial applications, despite its higher cost and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
865-37-2 |
|---|---|
Formule moléculaire |
C2H7Al |
Poids moléculaire |
58.06 g/mol |
Nom IUPAC |
dimethylalumane |
InChI |
InChI=1S/2CH3.Al.H/h2*1H3;; |
Clé InChI |
TUTOKIOKAWTABR-UHFFFAOYSA-N |
SMILES canonique |
C[AlH]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



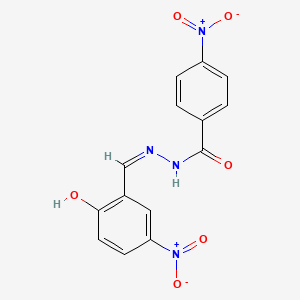
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112798.png)
![5-Ethyl-6-octyltriazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14112801.png)
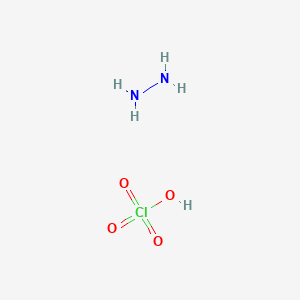
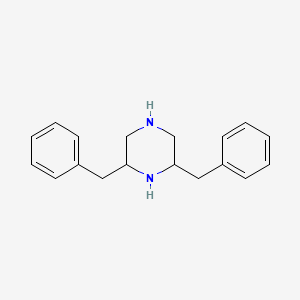
![2,2-[2-(4-Chlorophenyl)ethylidene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14112821.png)
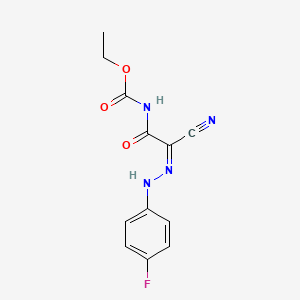


![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)

